
Omiganan pentahydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Omiganan Pentahydrochlorid ist ein synthetisches kationisches Peptid. Die Herstellung beinhaltet die Synthese einer 12-Aminosäure-Peptidsequenz (ILRWPWWPWRRK-Amid), die ein Analogon von Indolicidin ist . Das Peptid wird dann in seine Pentahydrochloridsalzform umgewandelt. Industrielle Produktionsverfahren verwenden in der Regel die Festphasen-Peptidsynthese (SPPS), die eine effiziente und skalierbare Produktion von Peptiden ermöglicht .
Analyse Chemischer Reaktionen
Stability and Degradation Pathways
Omiganan exhibits stability under acidic cleavage conditions but is susceptible to protease degradation due to its peptide backbone. Modifications (e.g., peptidomimetic analogs) enhance proteolytic resistance without compromising activity .
Mechanistic Interactions with Microbial Membranes
Omiganan disrupts microbial membranes via electrostatic interactions:
- Cationic charge : Arginine and lysine residues (+5 charge at physiological pH) bind negatively charged microbial membranes.
- Hydrophobic insertion : Tryptophan-rich domains penetrate lipid bilayers, causing leakage .
Table 2: Membrane Disruption Efficacy
Synergistic Reactions with Antifungals
Omiganan combined with fluconazole shows synergistic effects against Candida spp.:
- Fractional Inhibitory Concentration (FIC) Index : ≤0.5 (synergy) observed in 24 isolates, reducing omiganan MIC by ≥50% .
Table 3: Synergy with Fluconazole (Selected Candida spp.)
Species | Omiganan MIC Alone (μg/mL) | Omiganan MIC with Fluconazole (μg/mL) | FIC Index |
---|---|---|---|
C. albicans | 64 | 16–32 | 0.25–0.5 |
C. glabrata | 256 | 64–128 | 0.5 |
C. tropicalis | 32 | 8–16 | 0.25–0.5 |
pH-Dependent Activity
Optimal antimicrobial activity occurs at neutral to slightly acidic pH (5.5–7.4), aligning with skin and mucosal environments . Protonation of arginine residues enhances cationic charge, improving membrane binding .
Oxidative and Thermal Stability
- Thermal degradation : Stable at ≤25°C for 12 weeks in gel formulations .
- Oxidative susceptibility : Tryptophan residues may oxidize under prolonged UV exposure, necessitating opaque packaging .
Key Research Findings
- Synthesis Efficiency : Crude yield post-cleavage is ≥60%, with HPLC purification achieving >95% purity .
- Mechanistic Selectivity : Minimal hemolytic activity (HC50 > 200 μM) due to preferential microbial membrane targeting .
- Clinical Formulation : 1% gel (10,000 μg/mL) maintains stability and potency against pathogens with MICs ≤256 μg/mL .
Wissenschaftliche Forschungsanwendungen
Omiganan Pentahydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Eigenschaften und das Verhalten kationischer Peptide zu untersuchen.
Biologie: Das Peptid wird auf seine antimikrobiellen Eigenschaften und seine Wechselwirkungen mit bakteriellen Zellmembranen untersucht.
Wirkmechanismus
Omiganan Pentahydrochlorid übt seine Wirkung aus, indem es mit der bakteriellen Zellmembran interagiert, was zu einer Depolarisation und zum Zelltod führt . Es zeigt auch eine dosisabhängige Hemmung der DNA-, RNA- und Proteinsynthese auf makromolekularer Ebene . Die kationische Natur des Peptids ermöglicht es ihm, an die negativ geladenen Bestandteile bakterieller Membranen zu binden, was zu einer Membranstörung und Zelllyse führt .
Wirkmechanismus
Omiganan pentahydrochloride exerts its effects by interacting with the bacterial cell membrane, causing depolarization and cell death . It also demonstrates a dose-dependent inhibition of DNA, RNA, and protein synthesis at the macromolecular level . The peptide’s cationic nature allows it to bind to the negatively charged components of bacterial membranes, leading to membrane disruption and cell lysis .
Vergleich Mit ähnlichen Verbindungen
Omiganan Pentahydrochlorid ähnelt anderen kationischen Peptiden, wie z. B. Indolicidin, von dem es abgeleitet ist . Es wurde speziell für die topische Anwendung optimiert und hat eine höhere Wirksamkeit bei der Vorbeugung von katheterassoziierten Infektionen gezeigt . Weitere ähnliche Verbindungen sind:
Indolicidin: Ein natürlich vorkommendes kationisches Peptid mit einem breiten antimikrobiellen Wirkungsspektrum.
LL-37: Ein menschliches kationisches Peptid mit antimikrobiellen und immunmodulatorischen Eigenschaften.
Omiganan Pentahydrochlorid zeichnet sich durch seine synthetische Optimierung und seine spezifische Anwendung zur Vorbeugung von katheterassoziierten Infektionen aus .
Biologische Aktivität
Omiganan pentahydrochloride, also known as MBI 226, is a synthetic cationic peptide that has garnered attention for its broad-spectrum antimicrobial activity. It is primarily being developed as a topical agent for preventing infections associated with catheters and other medical devices. This article explores the biological activity of omiganan, including its mechanisms of action, efficacy against various pathogens, and potential clinical applications.
This compound is composed of 12 amino acids with a cationic nature, which facilitates its interaction with negatively charged bacterial membranes. The mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis. This is achieved through several proposed models:
- Barrel-Stave Model : The peptide inserts itself into the membrane, forming pores that disrupt membrane integrity.
- Toroidal Pore Model : The peptide creates toroidal pores that allow leakage of cellular contents.
- Carpet Model : The peptide coats the membrane surface, leading to destabilization and eventual lysis.
Antimicrobial Spectrum
Omiganan exhibits potent activity against a variety of gram-positive and gram-negative bacteria, as well as fungi. The following table summarizes its minimum inhibitory concentrations (MICs) against key pathogens:
Pathogen | MIC (mg/L) | Comments |
---|---|---|
Staphylococcus aureus | ≤32 | Effective against methicillin-resistant strains |
Coagulase-negative staphylococci | 1-8 | Highly active (MIC50 = 4 mg/L) |
Enterococcus faecium | 4 | 16-fold more active than Enterococcus faecalis |
Enterococcus faecalis | 64 | |
Escherichia coli | 32 | Potency unaffected by ESBL production |
Klebsiella spp. | 128 | Increased MIC in ESBL-positive strains |
Pseudomonas aeruginosa | 128 | Effective against both susceptible and resistant strains |
Candida albicans | 16-256 | Most active against C. tropicalis and C. albicans |
Efficacy in Clinical Settings
Research has demonstrated the effectiveness of omiganan in preventing catheter-associated infections. A study involving clinical isolates from patients revealed that omiganan inhibited all tested gram-positive isolates at concentrations ≤128 mg/L and gram-negative isolates at ≤1024 mg/L . Its potency remains consistent regardless of resistance mechanisms such as methicillin resistance in staphylococci or vancomycin resistance in enterococci.
Case Studies
- Preventing Catheter-Associated Infections : In a clinical trial assessing the safety and efficacy of omiganan gel for preventing infections in patients with indwelling catheters, results indicated significant reduction in infection rates compared to controls. The gel formulation was well-tolerated with minimal adverse effects.
- Biofilm Inhibition : Omiganan has been shown to inhibit biofilm formation by Candida albicans and various bacterial species. This property is particularly important in treating infections where biofilm formation complicates treatment outcomes .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Omiganan pentahydrochloride against bacterial pathogens?
this compound, a synthetic cationic antimicrobial peptide, disrupts bacterial membranes through electrostatic interactions. Its positively charged residues bind to negatively charged phospholipids on microbial membranes, increasing permeability and causing leakage of intracellular components (e.g., ions, proteins). This mechanism is effective against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as demonstrated in membrane interaction studies . Unlike conventional antibiotics, its membrane-targeting action reduces the likelihood of resistance development.
Q. How is this compound synthesized, and what are the critical parameters affecting its purity and stability?
The peptide is synthesized via solid-phase peptide synthesis (SPPS), with sequential addition of protected amino acids (sequence: Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH₂). Critical parameters include:
- Side-chain protection : Temporary and permanent protecting groups (e.g., Fmoc for amines) prevent unwanted reactions during synthesis .
- Purification : High-performance liquid chromatography (HPLC) ensures ≥98% purity, with residual solvents (e.g., acetic acid) controlled to 5–12% .
- Stability : Storage at -20°C in lyophilized form minimizes degradation; exposure to light or moisture reduces activity .
Q. What in vitro models are commonly used to evaluate the antimicrobial efficacy of this compound?
Standard models include:
- Minimum Inhibitory Concentration (MIC) assays : MIC values for S. aureus range from 2–64 µg/mL, depending on salt form (e.g., pentahydrochloride vs. acetate) and bacterial strain .
- Time-kill kinetics : Evaluates bactericidal activity over 24 hours, showing rapid reduction in colony-forming units (CFUs) at concentrations ≥16 µg/mL .
- Biofilm disruption assays : Measures reduction in biofilm biomass on catheter surfaces, a key model for catheter-related infection prevention .
Advanced Research Questions
Q. How do variations in experimental conditions (e.g., salt form, pH) influence the measured MIC values of this compound against multidrug-resistant Staphylococcus aureus?
MIC values vary significantly with salt form. For example:
- Pentahydrochloride : MIC₅₀/MIC₉₀ = 16–32 µg/mL against MRSA .
- Acetate : Lower MICs (e.g., 4–8 µg/mL) due to improved solubility and membrane interaction . pH also modulates activity; acidic environments enhance protonation of arginine residues, increasing cationic charge and membrane binding . Researchers must standardize salt forms and pH in assays to ensure reproducibility.
Q. What methodological challenges arise when translating in vitro efficacy data of this compound to in vivo models, and how can these be addressed?
Key challenges include:
- Solubility and stability : Omiganan precipitates in aqueous solutions at neutral pH. Preclinical studies use formulations with DMSO (≤10%), PEG-300, or Tween-80 to enhance solubility .
- Toxicity : High systemic doses cause hemolysis. Topical application (e.g., 1% gel) minimizes systemic exposure, as validated in Phase III trials for catheter-site infections .
- Biofilm penetration : Adding chelating agents (e.g., EDTA) to formulations improves biofilm penetration in murine models .
Q. How can researchers resolve contradictions in this compound's activity data across different bacterial strains or clinical isolates?
Discrepancies often arise from:
- Strain-specific membrane composition : Pseudomonas aeruginosa with modified lipopolysaccharide (LPS) shows reduced susceptibility .
- Experimental protocols : Differences in inoculum size, growth media, or endpoint criteria (e.g., 90% vs. 99% inhibition) affect MIC comparisons . To address these, researchers should:
- Use standardized CLSI/EUCAST guidelines for MIC assays.
- Include control strains (e.g., ATCC 29213 for S. aureus) in parallel testing .
- Perform mechanistic studies (e.g., membrane depolarization assays) to confirm activity against resistant isolates .
Q. What are the implications of this compound's Phase III trial outcomes for future clinical research design?
In Phase III trials, Omiganan reduced catheter-site infections by 49% compared to povidone-iodine. However, efficacy varied by infection type (e.g., limited activity against fungal biofilms) . Future trials should:
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNSIKUBZJCPLJ-IQOWARLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H132Cl5N27O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1961.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269062-93-3, 626233-83-8 | |
Record name | Omiganan pentahydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269062933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omiganan pentahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0626233838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.